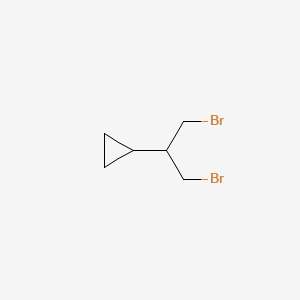

(1,3-Dibromopropan-2-yl)cyclopropane

Description

Properties

IUPAC Name |

1,3-dibromopropan-2-ylcyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-3-6(4-8)5-1-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLFWQMFMKSSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060051-92-3 | |

| Record name | (1,3-dibromopropan-2-yl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromopropan 2 Yl Cyclopropane and Analogous Structures

Approaches to Cyclopropane (B1198618) Ring Formation with Brominated Substrates

The construction of a cyclopropane ring on a molecule that already contains bromine atoms can be achieved through various synthetic routes. The choice of method often depends on the specific structure of the target molecule and the available starting materials.

Intramolecular cyclization is a direct method for forming cyclopropane rings, where the three carbon atoms of the ring are already present in the acyclic precursor. A classic example is the Wurtz coupling, first used for the synthesis of cyclopropane itself. This reaction involves the treatment of a 1,3-dihalopropane with a metal, such as sodium or zinc, to induce reductive cyclization. wikipedia.org The first synthesis of cyclopropane by August Freund in 1881 utilized the reaction of 1,3-dibromopropane (B121459) with sodium. wikipedia.org

This fundamental concept can be extended to more complex substrates. For instance, compounds containing a 1,3-dibromo moiety can undergo intramolecular coupling to form a cyclopropane ring. The efficiency of the reaction can be influenced by the choice of metal and reaction conditions.

Visible-light-mediated methods have also emerged for intramolecular radical cyclization. For example, α-brominated amide-tethered alkylidenecyclopropanes can undergo a ring-opening/cyclization cascade reaction to afford polycyclic derivatives, demonstrating a modern approach to forming rings from brominated precursors. rsc.orgresearchgate.net Another strategy involves the hydrogen-borrowing alkylation of a ketone, followed by the intramolecular displacement of a pendant leaving group, such as a bromide, to yield the cyclopropanated product. acs.org

Carbenoid reagents are a cornerstone of cyclopropane synthesis, involving the addition of a single carbon atom to an alkene double bond. libretexts.org These reactions are often stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgwikipedia.org This is a key feature of cheletropic reactions where the carbene adds in a syn manner. wikipedia.org

The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes. nih.govnumberanalytics.com It typically employs an organozinc carbenoid, often represented as ICH₂ZnI, which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgtcichemicals.com The reaction is valued for its functional group tolerance and stereospecificity. tcichemicals.com

To synthesize brominated cyclopropanes, this reaction can be applied to bromo-substituted alkenes. For example, vinyl halides, despite the electron-withdrawing nature of the halogen, can be effectively cyclopropanated to yield bromo-substituted cyclopropanes. wikipedia.org Modifications to the standard protocol have been developed to enhance reactivity and broaden the scope. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to more reliable generation of the active carbenoid. wikipedia.orgtcichemicals.com Cheaper dihalomethanes, such as dibromomethane (B42720) (CH₂Br₂), can also be used as alternatives to the more expensive diiodomethane. wikipedia.orgnumberanalytics.com

Table 1: Examples of Simmons-Smith and Modified Cyclopropanation

| Substrate | Reagents | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Cyclohexene | CH₂I₂, Zn-Cu | Norcarane | ~92% | wikipedia.org |

| (Z)-Alkene | [i–PrPDI]CoBr₂, CH₂Br₂, Zn | cis-Disubstituted cyclopropane | 95% | nih.gov |

| Allylic Alcohols | CH₂I₂, Et₂Zn | Directed cyclopropanation | High | organic-chemistry.org |

Transition metals, particularly rhodium, copper, and gold, are effective catalysts for the decomposition of diazo compounds to form metal-carbene intermediates. rsc.org These reactive species then transfer the carbene moiety to an alkene to form a cyclopropane. This method is highly versatile, allowing for the synthesis of a wide range of substituted cyclopropanes. rsc.org

For the synthesis of brominated cyclopropanes, this approach can utilize either a bromo-substituted alkene or a bromo-substituted diazo compound. For instance, chromium-catalyzed cyclopropanation of various alkenes with bromoform (B151600) (CHBr₃) has been shown to produce the corresponding bromocyclopropanes. researchgate.netrsc.orgrsc.org In this process, an organosilicon reductant is used to generate a (bromomethylidene)chromium(III) species, which then reacts with the alkene. researchgate.netrsc.org

Table 2: Metal-Catalyzed Cyclopropanation Examples

| Catalyst System | Carbene Source | Substrate | Product Type | Ref |

|---|---|---|---|---|

| Rhodium(II) acetate | Ethyl diazoacetate | Styrene | Phenylcyclopropane carboxylate | ethz.ch |

| Copper | Diazoalkane | α,β-Unsaturated ester | Substituted cyclopropane | rsc.org |

| CrCl₃(thf)₃ / Organosilicon reductant | Bromoform | Allyl ethers, esters | Bromocyclopropanes | researchgate.netrsc.org |

| Cobalt complex | Dihaloalkanes (e.g., CH₂Br₂) | Alkenes | Substituted cyclopropanes | nih.govnih.gov |

The Johnson-Corey-Chaykovsky reaction utilizes sulfur ylides to synthesize three-membered rings. wikipedia.org Specifically for cyclopropanes, a sulfoxonium ylide, such as dimethylsulfoxonium methylide, reacts with α,β-unsaturated carbonyl compounds (enones) via a 1,4-conjugate addition. wikipedia.orgalfa-chemistry.comnrochemistry.com The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring, displacing dimethyl sulfoxide (B87167) (DMSO). nrochemistry.comacsgcipr.org

This methodology can be adapted to create brominated cyclopropanes by using substrates that contain bromine. If an enone bearing a bromine atom at an appropriate position is treated with a sulfur ylide, the subsequent cyclization can yield a brominated cyclopropyl (B3062369) ketone. The reaction is known for its high stereochemical control and its utility in the synthesis of complex molecules. alfa-chemistry.com

Anion-mediated cyclizations rely on the generation of a carbanion that subsequently attacks an internal electrophilic carbon to close the ring. A common strategy involves a molecule containing both a leaving group (like bromide) and a proton acidic enough to be removed by a base. wikipedia.org

This is often seen in substrates with a 1,3-relationship between a leaving group and an electron-withdrawing group (EWG) that acidifies an adjacent C-H bond. Upon treatment with a strong base, a carbanion is formed, which then cyclizes via a 3-exo-trig intramolecular Sₙ2 reaction, displacing the bromide and forming the cyclopropane ring. wikipedia.org This mechanism is fundamental to reactions like the Favorskii rearrangement and Michael-Initiated Ring Closure (MIRC). wikipedia.orgrsc.org For example, the reaction of an α-halocarbonyl compound with an enal, often catalyzed by a prolinol derivative, proceeds through a Michael addition followed by intramolecular alkylation to furnish chiral cyclopropanes. rsc.org

A related process involves the formation of an allyl alcohol from a vinyl epoxide, followed by a retro-Claisen condensation that generates a reactive carbanion. This carbanion can then participate in an intramolecular cyclopropanation, providing access to vinyl cyclopropanes. nih.gov

Photochemical and Radical-Mediated Cyclization

The construction of cyclopropane rings through radical pathways offers a powerful alternative to traditional methods, often proceeding under mild conditions with high functional group tolerance. beilstein-journals.org Photochemical and radical-mediated cyclopropanations typically involve the generation of a radical species that adds to an alkene, followed by an intramolecular cyclization to form the three-membered ring. researchgate.netnih.gov

In the context of synthesizing halogenated cyclopropanes, these methods can employ precursors that bear the necessary halogen atoms or functional groups that can be converted to them. A general approach involves the single-electron reduction or oxidation of a suitable precursor to generate a carbon-centered radical with a halogen atom in the alpha position. reddit.com This "radical carbenoid" or "carbenoid-like radical" then attacks an olefin. The subsequent ring closure can proceed via an anionic (SN2) or radical (SH2) 3-exo-tet cyclization to furnish the cyclopropane ring. researchgate.net

For instance, a plausible route to a precursor for (1,3-Dibromopropan-2-yl)cyclopropane could involve the reaction of an alkene with a radical generated from an α-bromoacetate derivative. Early studies demonstrated that α-bromo acetates can undergo halogen atom abstraction (XAT) mediated by silyl (B83357) radicals. researchgate.net More recent advancements in metallaphotoredox catalysis have expanded the scope of carbene precursors to include abundant and bench-stable carboxylic acids and alcohols, which can be converted into radical intermediates. princeton.edu

The mechanism, as proposed in related photocatalytic cyclopropanations, often begins with the visible-light excitation of a photocatalyst. The excited-state photocatalyst then engages in a single electron transfer (SET) with a precursor, such as triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, to generate a halomethyl radical. researchgate.netnih.gov This radical adds to an alkene, creating a new radical intermediate that cyclizes to form the product and regenerate the catalyst.

| Precursor Type | Radical Generation Method | Alkene Substrate | Outcome |

| Diazo Compounds | Photochemical/Thermal Denitrogenation | Olefins | Cyclopropane formation via pyrazoline intermediate. wikipedia.org |

| α-Bromo Acetates | Silyl Radical-Mediated XAT | Olefins | Carbene intermediate formation followed by cyclopropanation. researchgate.net |

| Carboxylic Acids | Metallaphotoredox Catalysis | Olefins | General method for carbene-mediated cyclopropanation. princeton.edu |

| Diiodomethane | Photochemical Irradiation | 1-Bromonaphthalene | Double cyclopropanation of the naphthalene (B1677914) ring. nih.gov |

This table provides an overview of various precursor types and methods for radical-mediated cyclopropanation.

Stereoselective Cyclopropanation Methods

Achieving stereocontrol in the synthesis of polysubstituted cyclopropanes is a significant challenge due to the inherent steric and electronic constraints of the three-membered ring. vaia.comresearchgate.net Several methods have been developed to address this, primarily falling into three categories: halomethyl-metal-mediated reactions, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences. vaia.com

The Simmons-Smith reaction, a widely used halomethyl-metal-mediated cyclopropanation, involves an organozinc carbenoid that reacts with an alkene. wikipedia.org The stereoselectivity of this reaction can be significantly influenced by the presence of directing groups, such as hydroxyl or amide functionalities, on the alkene substrate. This substrate-directed approach allows for the reaction to be highly diastereoselective.

Transition metal catalysis, often employing rhodium or copper complexes, facilitates the decomposition of diazo compounds to generate metal carbenoids. These intermediates then transfer the carbene moiety to an alkene. The stereospecificity of this process means that a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will yield a trans-cyclopropane. The use of chiral ligands on the metal catalyst enables enantioselective variations of this reaction.

Michael-Initiated Ring Closure (MIRC) is another powerful strategy for stereoselective cyclopropane synthesis. This method involves the conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated compound, creating an enolate intermediate which then undergoes an intramolecular nucleophilic substitution to close the ring. Stereoselectivity can be achieved by using chiral substrates, chiral nucleophiles, or chiral catalysts. youtube.com

| Method | Reagents | Key Features | Stereocontrol |

| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) or Et₂Zn | Carbenoid mechanism; tolerant of many functional groups. | High diastereoselectivity with directing groups (e.g., allylic alcohols). |

| Catalytic Diazo Decomposition | Ethyl diazoacetate / Rh₂(OAc)₄ | Metal carbene intermediate; stereospecific. | Enantioselectivity achieved with chiral ligands on the metal catalyst. |

| Michael-Initiated Ring Closure (MIRC) | α,β-unsaturated ester + Bromonitromethane | Domino Michael-addition/intramolecular-alkylation. | High diastereo- and enantioselectivity using organocatalysis. youtube.com |

| Palladium-Catalyzed Coupling-Cyclization | 2-(2′,3′-allenyl)malonates + Organic Halides | π-allyl palladium intermediate. | Highly regio- and stereoselective for polysubstituted cyclopropanes. sci-hub.se |

This table summarizes prominent methods for stereoselective cyclopropanation.

Strategies for Introducing the Dibromopropane (B1216051) Moiety onto a Cyclopropane Core

An alternative synthetic approach involves the initial construction of a cyclopropane ring bearing a suitable functional group, which is subsequently elaborated to install the 1,3-dibromopropane side chain. This strategy hinges on the selective bromination of a cyclopropane derivative.

Electrophilic Bromination of Cyclopropane Derivatives

Cyclopropane rings exhibit significant p-character in their C-C bonds, allowing them to react with electrophiles in a manner analogous to alkenes. acs.org This reaction, however, often results in ring-opening due to the release of significant ring strain (approx. 27.5 kcal/mol). The electrophilic addition of bromine to a cyclopropane derivative, such as vinylcyclopropane (B126155), initiates by attack of the π-bond or the strained sigma bond on the electrophilic bromine source (e.g., Br₂). This can lead to the formation of a carbocationic intermediate, which is then attacked by a bromide ion. vaia.com The high strain makes cyclopropanes susceptible to ring-opening, which can compete with or dominate simple addition pathways. reddit.com

The regioselectivity of electrophilic addition to substituted cyclopropanes is governed by the stability of the resulting carbocation intermediate, following Markovnikov's rule. Attack by the electrophile occurs in a way that generates the most stable carbocation. For a derivative like vinylcyclopropane, protonation or bromination can lead to a cyclopropylcarbinyl cation, which is known to undergo rapid rearrangement. reddit.com In the case of electrophilic addition to an alkene adjacent to a cyclopropane ring, the initial attack of the electrophile (e.g., Br⁺) typically forms a cyclic bromonium ion intermediate.

The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, resulting in anti-addition. This stereochemical outcome is well-established for the bromination of alkenes. youtube.com The regioselectivity of the nucleophilic attack on the bromonium ion is also dictated by carbocation stability; the nucleophile will preferentially attack the carbon atom that can better support a positive charge.

| Substrate | Reagent | Product Type | Regioselectivity | Stereoselectivity |

| Vinylcyclopropane | HBr | Ring-rearranged alkyl bromide | Governed by carbocation stability after initial protonation. vaia.com | Not specified |

| 1-Methylcyclohexene | NBS / H₂O | Bromohydrin | Markovnikov addition (OH adds to the more substituted carbon). | Anti-addition |

| Cyclopentene | Br₂ | trans-1,2-Dibromocyclopentane | Symmetrical substrate | Anti-addition via bromonium ion |

This table illustrates the regio- and stereochemical outcomes of electrophilic additions on various cyclic and related systems.

A distinct and synthetically useful pathway in the electrophilic bromination of certain cyclopropane derivatives is homohalocyclization. uni-muenster.denih.gov This intramolecular process occurs when a cyclopropane containing a tethered nucleophile (such as a carboxylic acid or alcohol) is treated with an electrophilic halogen source (e.g., N-Bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin). acs.orguni-muenster.de

The reaction is initiated by the electrophilic attack of Br⁺ on the cyclopropane ring, which acts as a C₃-homoenol or C₃-homoenolate equivalent. Instead of an external nucleophile, the tethered internal nucleophile attacks the developing carbocationic center, leading to a 1,3-addition product and the formation of a new ring. acs.org For example, cyclopropyl-substituted carboxylic acids can undergo bromolactonization via a 5-exo cyclization pathway. acs.org This method is highly efficient and can proceed with excellent diastereoselectivity, particularly when the substrate contains a pre-existing stereocenter. uni-muenster.de

Radical Bromination of Cyclopropane Systems

Radical bromination provides a method for substituting C-H bonds with bromine atoms. The reaction is typically initiated by light or heat and often employs N-Bromosuccinimide (NBS) as a source of bromine radicals in low concentration, which helps to suppress competitive electrophilic addition to any π-bonds present. masterorganicchemistry.comyoutube.com

When applied to alkylcyclopropane systems, radical bromination is highly selective. The stability of the potential radical intermediates dictates the site of hydrogen abstraction. The order of radical stability is tertiary > secondary > primary. Bromination is significantly more selective than chlorination, strongly favoring the formation of the most stable radical intermediate. youtube.com For instance, in the radical bromination of methylcyclopentane, the reaction occurs preferentially at the tertiary carbon. pearson.com

However, a critical competing pathway in cyclopropane systems is the rapid ring-opening of cyclopropylmethyl radicals. psu.edu Abstraction of a hydrogen atom from a carbon adjacent to the cyclopropane ring generates a cyclopropylmethyl radical. This radical is highly prone to undergo exothermic homolytic cleavage of a C-C bond within the ring to form a more stable, unstrained homoallylic radical. reddit.compsu.edu This rearrangement is often so fast that it outcompetes the subsequent reaction of the radical with Br₂ or NBS. Consequently, radical bromination of many cyclopropane derivatives does not lead to the desired substitution product but instead yields ring-opened allylic bromides. reddit.com This makes radical bromination a challenging method for directly introducing a bromine atom onto a side chain while keeping the cyclopropane ring intact.

| Substrate | Reagent | Major Product(s) | Key Mechanistic Feature |

| Alkane (e.g., Propane) | Br₂ / light | 2-Bromopropane | Selective H-abstraction to form the most stable (secondary) radical. youtube.com |

| Alkene with Allylic H | NBS / light or peroxide | Allylic bromide | Selective H-abstraction from the allylic position. masterorganicchemistry.com |

| Isopropylcyclopropane | Br₂ / radical initiator | 5-Bromo-2-methylpent-2-ene | Formation of a tertiary radical followed by ring-opening. reddit.com |

This table outlines the outcomes of radical bromination on different types of substrates, highlighting the selectivity and the competing ring-opening pathway in cyclopropane systems.

Functional Group Interconversion on Cyclopropyl-Substituted Precursors

A plausible and direct route to (1,3-Dibromopropan-2-yl)cyclopropane involves the functional group interconversion of a pre-existing cyclopropyl-substituted precursor. A key intermediate in this approach is 2-cyclopropylpropane-1,3-diol. The synthesis of this diol can be envisioned through the reduction of diethyl cyclopropylmalonate, which is commercially available or can be synthesized from cyclopropyl bromide and diethyl malonate.

Once 2-cyclopropylpropane-1,3-diol is obtained, the hydroxyl groups can be converted to bromide atoms. This transformation is a standard procedure in organic synthesis and can be achieved using various brominating agents. Common reagents for this type of conversion include phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or a combination of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction). The choice of reagent can influence the reaction conditions and yields.

| Precursor | Reagent | Product | Notes |

|---|---|---|---|

| 2-Cyclopropylpropane-1,3-diol | PBr₃ | (1,3-Dibromopropan-2-yl)cyclopropane | Reaction typically performed in an inert solvent like diethyl ether or dichloromethane. |

| 2-Cyclopropylpropane-1,3-diol | HBr (conc.) | (1,3-Dibromopropan-2-yl)cyclopropane | Often requires elevated temperatures and may be subject to side reactions. |

| 2-Cyclopropylpropane-1,3-diol | CBr₄, PPh₃ | (1,3-Dibromopropan-2-yl)cyclopropane | The Appel reaction proceeds under mild conditions and is often high-yielding. |

The stereochemistry of the starting diol and the reaction mechanism of the bromination will dictate the stereochemical outcome of the final product. For instance, reactions proceeding through an Sₙ2 mechanism will result in an inversion of configuration at the stereocenters.

Organometallic Approaches for Bromine Functionalization (e.g., Bromine/Magnesium Exchange)

Organometallic chemistry offers powerful tools for the selective functionalization of organic molecules, including the introduction of bromine atoms onto a cyclopropane ring. A notable example is the use of bromine/magnesium exchange reactions on gem-dibromocyclopropanes. These precursors can be readily prepared by the addition of dibromocarbene to an appropriate alkene.

The stereoselective functionalization of cyclopropane derivatives using a bromine/magnesium exchange has been demonstrated. For instance, the reaction of a 2,2-dibromocyclopropanecarbonitrile with isopropylmagnesium chloride (i-PrMgCl) can generate a cis-cyclopropylmagnesium reagent with high diastereoselectivity. This organometallic intermediate can then be trapped with various electrophiles. To introduce a bromine atom, an electrophilic bromine source such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane can be used.

This approach allows for the controlled introduction of a single bromine atom with a specific stereochemistry, which can be a crucial step in the synthesis of complex, polysubstituted cyclopropanes. The diastereoselectivity of the initial bromine/magnesium exchange is often directed by a coordinating functional group already present on the cyclopropane ring.

| Substrate | Reagent | Intermediate | Electrophile | Product |

|---|---|---|---|---|

| gem-Dibromocyclopropane | i-PrMgCl | Cyclopropylmagnesium halide | NBS | Monobromocyclopropane |

| gem-Dibromocyclopropane | n-BuLi | Cyclopropyllithium | Br₂ | Monobromocyclopropane |

Convergent and Divergent Synthetic Routes

Tandem and One-Pot Reaction Sequences

Tandem and one-pot reactions are elegant strategies for the construction of complex molecules from simpler starting materials in a single reaction vessel. In the context of cyclopropane synthesis, a tandem reaction might involve a Michael addition followed by an intramolecular cyclization. For example, the reaction of a Michael acceptor with a nucleophile that also contains a leaving group can lead to the formation of a cyclopropane ring in a single step.

While a direct tandem synthesis of (1,3-Dibromopropan-2-yl)cyclopropane is not prominently reported, analogous structures can be accessed through such methodologies. For instance, a tandem process could involve the reaction of an α,β-unsaturated ester with a brominated nucleophile, where the initial conjugate addition is followed by an intramolecular substitution to form the cyclopropane ring. Subsequent functional group manipulations could then lead to the desired di-brominated product.

One-pot syntheses of functionalized cyclopropanes have been developed, for instance, through a Wittig olefination followed by a sulfur ylide cyclopropanation sequence. This approach allows for the creation of highly substituted cyclopropanes with controllable stereoselectivity.

Multi-Component Reactions for Complex Cyclopropane Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction to form a product that contains substantial portions of all the starting materials. MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of highly functionalized cyclopropanes. These reactions often involve the in-situ generation of a reactive intermediate, such as a carbene or an ylide, which then participates in a cycloaddition with an alkene. While a specific MCR for the direct synthesis of (1,3-Dibromopropan-2-yl)cyclopropane has not been described, the principles of MCRs can be applied to generate complex cyclopropane scaffolds that could be further elaborated to the target molecule.

For example, a three-component reaction involving an alkene, a diazo compound (as a carbene precursor), and a brominating agent could potentially lead to the formation of a brominated cyclopropane in a single step. The development of such a reaction would represent a significant advancement in the efficient synthesis of halogenated cyclopropanes.

Reaction Mechanisms and Chemical Reactivity of 1,3 Dibromopropan 2 Yl Cyclopropane

General Transformations Involving the Cyclopropane (B1198618) Ring

The reactivity of the cyclopropane ring is often compared to that of a carbon-carbon double bond, as it can undergo addition reactions that lead to open-chain products. dalalinstitute.com These reactions are typically initiated by electrophiles, nucleophiles, or radicals, and are driven by the release of inherent ring strain. nih.govresearchgate.net

Electrophilic Ring-Opening Mechanisms

Electrophilic attack is a common pathway for the ring-opening of cyclopropanes. dalalinstitute.com The reaction is initiated by an electrophile (E+) that attacks the electron density of the cyclopropane C-C bonds, which have significant p-character. This can proceed through several mechanistic pathways, often involving protonated or complexed intermediates, leading to a carbocation that is subsequently trapped by a nucleophile (Nu-). dalalinstitute.com

For substituted cyclopropanes, the regiochemistry of electrophilic addition is generally governed by a Markovnikov-type rule, where the most stable carbocation intermediate is formed. dalalinstitute.com The electrophile adds to the carbon atom that directs the positive charge to the carbon best able to stabilize it. For donor-acceptor cyclopropanes, the polarization of the C1–C2 bond not only enhances reactivity but also directs nucleophilic attack to the already substituted C2 position. nih.govresearchgate.net The stereochemistry of the reaction is complex; while inversion of configuration at the site of nucleophilic attack is common, retention is also possible depending on the specific mechanism. dalalinstitute.com Without experimental data for (1,3-Dibromopropan-2-yl)cyclopropane, the electronic and steric influence of the dibromopropyl substituent on the regiochemical and stereochemical outcome remains speculative.

In certain cycloaddition and ring-opening reactions, particularly with polar reagents, the formation of zwitterionic (dipolar) intermediates has been proposed and, in some cases, evidenced. marquette.edumdpi.comnih.govmdpi.comnih.gov These intermediates can arise from the cleavage of a C-C bond in the cyclopropane ring. For instance, Lewis acid-assisted ring-opening of donor-acceptor cyclopropanes can generate 1,3-zwitterionic species that can be trapped by various reagents. nih.govrsc.org However, direct evidence for zwitterionic intermediates is often elusive, and many reactions that might be expected to involve them are found to proceed through concerted or radical pathways. marquette.edunih.gov There is no specific information available on the formation of zwitterionic intermediates from (1,3-Dibromopropan-2-yl)cyclopropane.

Radical Ring-Opening Processes

Radical-initiated ring-opening provides another important pathway for cyclopropane functionalization. nih.govnih.gov This process typically involves the addition of a radical to the cyclopropane ring, generating a cyclopropylcarbinyl radical. This intermediate can then undergo rapid ring-opening to form a more stable, open-chain radical. researchgate.net Oxidative radical ring-opening/cyclization cascades have been developed for various cyclopropane derivatives, such as methylenecyclopropanes and cyclopropyl (B3062369) olefins, often mediated by metal salts like Mn(OAc)₃ or copper catalysts. nih.govresearchgate.net The applicability of these methods to (1,3-Dibromopropan-2-yl)cyclopropane has not been reported.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening of cyclopropanes is generally more challenging and requires the presence of strong electron-withdrawing groups on the ring to activate it towards attack. researchgate.netbeilstein-journals.org These reactions proceed via an S N 2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to concomitant C-C bond cleavage. nih.gov This strategy is a cornerstone of the synthetic utility of donor-acceptor cyclopropanes, which readily react with a wide range of N-nucleophiles and other nucleophilic species to form 1,3-functionalized compounds. scispace.com Given that (1,3-Dibromopropan-2-yl)cyclopropane is not a conventional donor-acceptor system, its reactivity towards nucleophilic ring-opening is expected to be low under standard conditions.

Ring-Expansion and Rearrangement Reactions

Cyclopropane rings can undergo rearrangements to form larger rings, a process driven by the release of ring strain. nih.gov A classic example is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane thermally rearranges to a cyclopentene. nih.gov Other rearrangements can be promoted by the formation of a carbocation adjacent to the ring, which triggers a rearrangement to a larger, more stable carbocyclic system. However, these reactions require specific functionalities, such as an adjacent vinyl group or a leaving group that can facilitate carbocation formation, which are not inherent to the structure of (1,3-Dibromopropan-2-yl)cyclopropane.

Reactivity of the 1,3-Dibromopropane (B121459) Substituent

The 1,3-dibromopropane unit attached to the cyclopropane ring is the primary site of chemical reactivity. The carbon-bromine (C-Br) bonds are susceptible to both homolytic and heterolytic cleavage, paving the way for a range of subsequent reactions.

Carbon-Bromine Bond Activation and Cleavage

The activation and cleavage of the C-Br bonds are the initial steps in many reactions of (1,3-Dibromopropan-2-yl)cyclopropane. The pathway of this cleavage, whether homolytic or heterolytic, is determined by the reaction conditions, such as the presence of radical initiators, the polarity of the solvent, and the nature of the other reactants.

Homolytic cleavage of a C-Br bond in (1,3-Dibromopropan-2-yl)cyclopropane can be initiated by heat or ultraviolet (UV) light, or through the action of radical initiators. This process involves the symmetrical breaking of the C-Br bond, with each atom retaining one of the bonding electrons, leading to the formation of a bromine radical and a cyclopropylmethyl-type radical.

The stability of the resulting carbon-centered radical is a crucial factor in this process. The cyclopropylmethyl radical itself is known to undergo rapid ring-opening to form the but-3-enyl radical. psu.edu This rearrangement is driven by the release of the significant ring strain inherent in the cyclopropane ring. youtube.com In the case of the radical derived from (1,3-Dibromopropan-2-yl)cyclopropane, the presence of the remaining bromomethyl group could influence the rate and regioselectivity of this ring-opening process.

The general mechanism for homolytic cleavage can be depicted as follows:

Heterolytic cleavage of the C-Br bond involves the departure of the bromide ion (Br⁻) with both bonding electrons, resulting in the formation of a carbocation. The stability of the resulting carbocation is paramount in determining the facility of this process. The carbocation formed from (1,3-Dibromopropan-2-yl)cyclopropane would be a cyclopropylmethyl-type cation.

Cyclopropylmethyl cations are known to be unusually stable due to the ability of the cyclopropane ring's Walsh orbitals to overlap with the empty p-orbital of the carbocation, a phenomenon known as σ-participation. This delocalization of positive charge stabilizes the carbocation. However, these cations are also prone to rearrangement, readily opening to form cyclobutyl or homoallylic cations. The specific pathway of rearrangement would be influenced by the substitution pattern and the reaction conditions.

The formation of the carbocation is the rate-determining step in SN1 reactions and is favored by polar protic solvents that can solvate both the departing bromide ion and the resulting carbocation. byjus.com

Intramolecular Cyclization via Halogen Elimination (e.g., Freund-type Reaction)

The 1,3-disposition of the bromine atoms in (1,3-Dibromopropan-2-yl)cyclopropane makes it a suitable substrate for intramolecular cyclization reactions, analogous to the Freund reaction, which was historically used for the synthesis of cyclopropane from 1,3-dibromopropane. pitt.edu In the case of (1,3-Dibromopropan-2-yl)cyclopropane, treatment with a metal such as zinc or sodium could lead to the formation of a bicyclobutane derivative.

The reaction would proceed via a Wurtz-type coupling mechanism. The metal would reductively dehalogenate the compound, likely forming an organometallic intermediate which then undergoes intramolecular nucleophilic substitution to close the second ring. The presence of the cyclopropyl group would likely influence the strain of the resulting bicyclo[1.1.0]butane system and thus the feasibility and yield of the reaction. The synthesis of bicyclobutane derivatives often involves the intramolecular cyclization of substituted cyclopropanes. nih.gov

A plausible mechanism for this intramolecular cyclization is as follows:

Nucleophilic Substitution Reactions (SN1, SN2)

The carbon atoms bonded to the bromine atoms in (1,3-Dibromopropan-2-yl)cyclopropane are electrophilic and thus susceptible to attack by nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. byjus.commasterorganicchemistry.com

The secondary nature of the carbon atoms bearing the bromine atoms suggests that both SN1 and SN2 pathways are possible. libretexts.orgpressbooks.pub

SN2 Pathway: A strong nucleophile in a polar aprotic solvent would favor an SN2 mechanism. libretexts.orgpressbooks.pub The nucleophile would attack the carbon atom from the backside, leading to an inversion of stereochemistry at the reaction center. However, the presence of the adjacent cyclopropyl group and the other bromomethyl group could introduce significant steric hindrance, potentially slowing down the rate of an SN2 reaction. youtube.commasterorganicchemistry.com The ring strain of the cyclopropane ring can also affect the transition state energy of SN2 reactions. stackexchange.com

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism might be favored. byjus.comyoutube.com This would involve the formation of a secondary cyclopropylmethyl carbocation as an intermediate. As discussed earlier, this carbocation is stabilized but prone to rearrangement. Therefore, SN1 reactions of (1,3-Dibromopropan-2-yl)cyclopropane could potentially lead to a mixture of products, including those resulting from skeletal rearrangements.

The choice between SN1 and SN2 pathways can be summarized in the following table:

| Factor | SN1 Favored | SN2 Favored |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group | Good leaving group |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangements | Common | Not possible |

Organometallic Transformations (e.g., Grignard Reagent Formation, Lithium-Halogen Exchange)

The carbon-bromine bonds in (1,3-Dibromopropan-2-yl)cyclopropane can be utilized to form organometallic reagents, which are powerful nucleophiles in their own right.

Grignard Reagent Formation: The reaction of (1,3-Dibromopropan-2-yl)cyclopropane with magnesium metal in an ether solvent would be expected to form a Grignard reagent. libretexts.org Given the presence of two bromine atoms, the formation of a mono-Grignard or a di-Grignard reagent is possible, depending on the stoichiometry of the magnesium used. The formation of di-Grignard reagents from 1,3-dibromides has been reported. researchgate.net The cyclopropyl group is generally stable under Grignard formation conditions, although ring-opening can occur in some strained systems. researchgate.netnih.govsciencemadness.org

Lithium-Halogen Exchange: This reaction involves the treatment of the dibromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, to replace a bromine atom with a lithium atom. wikipedia.orgnumberanalytics.com This is a very fast and often low-temperature reaction. The rate of exchange follows the trend I > Br > Cl. wikipedia.org For (1,3-Dibromopropan-2-yl)cyclopropane, selective mono-lithiation could potentially be achieved by careful control of stoichiometry and temperature. The resulting organolithium species would be a highly reactive nucleophile, useful for forming new carbon-carbon bonds. The kinetics of lithium-halogen exchange can be influenced by the structure of the alkyl halide and the presence of coordinating solvents. princeton.edulookchem.comharvard.edu

These organometallic transformations provide a powerful avenue for the functionalization of the (1,3-Dibromopropan-2-yl)cyclopropane scaffold.

Interplay and Remote Effects Between the Cyclopropane Ring and the Dibromopropane (B1216051) Moiety

Inductive and Hyperconjugative Effects

The 1,3-dibromopropan-2-yl group exerts a significant electron-withdrawing inductive effect (-I effect) on the cyclopropane ring. This is due to the high electronegativity of the two bromine atoms. This inductive withdrawal of electron density polarizes the C-C bonds of the cyclopropane ring, particularly the bond connected to the substituent. As a result, the cyclopropane ring becomes more electron-deficient and, consequently, more susceptible to nucleophilic attack, which could lead to ring-opening reactions.

The bent orbitals of the cyclopropane ring possess significant p-character, allowing for hyperconjugative interactions with the adjacent dibromopropane moiety. The Walsh orbitals of the cyclopropane ring can act as either electron donors or acceptors. In this case, given the electron-withdrawing nature of the substituent, the cyclopropane ring's Walsh orbitals can donate electron density to the antibonding orbitals of the C-Br bonds. This hyperconjugative interaction can lead to a slight elongation of the C-Br bonds and can also influence the stability of reactive intermediates, such as a carbocation, if one of the bromine atoms were to leave as a bromide ion.

| Effect | Origin | Consequence on Cyclopropane Ring | Consequence on Dibromopropane Moiety |

|---|---|---|---|

| Inductive Effect (-I) | Electronegativity of Bromine Atoms | Electron density withdrawal, increased electrophilicity, and susceptibility to nucleophilic attack. | Polarization of C-Br bonds. |

| Hyperconjugation (σC-C(ring) → σ*C-Br) | Interaction of cyclopropane Walsh orbitals with C-Br antibonding orbitals. | Donation of electron density, slight weakening of the ring bonds adjacent to the substituent. | Slight elongation of C-Br bonds, potential stabilization of carbocation intermediates. |

| Hyperconjugation (σC-H(ring) → vacant orbitals) | Interaction of cyclopropane C-H bonds with the substituent's vacant orbitals. | Minor electron donation. | Minor stabilization. |

Through-Space Interactions and Conformational Dynamics

The rotational freedom around the bond connecting the cyclopropane ring and the dibromopropane moiety allows for various conformations. These conformations are influenced by steric hindrance and through-space electronic interactions between the bromine atoms and the cyclopropane ring.

Through-space interactions, also known as non-bonded interactions, can be significant in (1,3-Dibromopropan-2-yl)cyclopropane. The lone pairs of the bromine atoms can interact with the electron density of the cyclopropane ring. Depending on the conformation, these interactions can be either attractive (e.g., through dispersion forces) or repulsive (e.g., electrostatic repulsion).

Computational studies on similar substituted cyclopropanes suggest that specific conformations are favored to minimize steric strain and optimize electronic interactions. For (1,3-Dibromopropan-2-yl)cyclopropane, conformations that minimize the steric repulsion between the bulky bromine atoms and the cyclopropane ring are likely to be more stable. This could involve a staggered arrangement of the bromine atoms relative to the plane of the cyclopropane ring.

The conformational dynamics of the molecule can have a profound impact on its reactivity. Certain conformations may be required for specific reaction pathways to occur. For example, a particular orientation of a C-Br bond relative to the cyclopropane ring might be necessary for a neighboring group participation mechanism to take place.

| Interaction | Description | Influence on Conformation | Potential Impact on Reactivity |

|---|---|---|---|

| Steric Hindrance | Repulsive interaction between the bulky bromine atoms and the cyclopropane ring. | Favors staggered conformations to maximize distance between interacting groups. | Can hinder the approach of reagents to certain reaction sites. |

| Dipole-Dipole Interactions | Interaction between the dipoles of the C-Br bonds and the polarized cyclopropane ring. | Influences the preferred rotational orientation of the substituent. | Can affect the activation energy of certain reaction pathways. |

| Lone Pair - Ring Interactions | Interaction of bromine lone pairs with the electron density of the cyclopropane ring. | Can lead to subtle stabilization or destabilization of certain conformers. | May influence the regioselectivity of ring-opening reactions. |

Competition Between Ring Opening and Substituent Reactivity

A key aspect of the chemical reactivity of (1,3-Dibromopropan-2-yl)cyclopropane is the competition between reactions involving the cyclopropane ring and those involving the bromine substituents. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions. rsc.org At the same time, the C-Br bonds are relatively weak and can undergo nucleophilic substitution or elimination reactions.

Ring Opening Reactions:

The electron-withdrawing nature of the dibromopropane moiety enhances the electrophilicity of the cyclopropane ring, making it more prone to attack by nucleophiles. This can lead to a 1,3-addition reaction where the ring opens, and the nucleophile and another group (e.g., a proton from the solvent) add to the terminal carbons. The regioselectivity of the ring opening would be influenced by both steric and electronic factors.

Substituent Reactivity:

The bromine atoms are good leaving groups, and the carbon atoms to which they are attached are susceptible to nucleophilic attack via an SN2 mechanism. The reactivity of these bromine atoms is analogous to that of secondary alkyl bromides.

Competition and Mutual Influence:

The cyclopropane ring can influence the reactivity of the bromine atoms through neighboring group participation. For instance, if a carbocation were to form at the carbon adjacent to the ring, the cyclopropane ring could stabilize it through its Walsh orbitals, leading to a non-classical "cyclopropylcarbinyl" cation. This could facilitate SN1-type reactions.

Conversely, the bromine atoms can influence the reactivity of the cyclopropane ring. For example, one of the bromine atoms could act as an internal nucleophile, leading to a rearrangement or an intramolecular cyclization under certain conditions, although this is less likely given the strain of the resulting bicyclic system.

The outcome of a reaction will depend on the specific reagents and reaction conditions. Strong nucleophiles under conditions that favor SN2 reactions might preferentially attack the C-Br bonds. In contrast, conditions that promote carbocation formation or involve strong electrophiles might lead to ring opening.

| Reaction Type | Favored by | Potential Products | Influence of the Other Moiety |

|---|---|---|---|

| Cyclopropane Ring Opening | Strong nucleophiles, electrophiles, acidic conditions, high temperature. | 1,3-difunctionalized propane (B168953) derivatives. | The electron-withdrawing dibromopropane group activates the ring towards nucleophilic attack. |

| Nucleophilic Substitution at C-Br | Strong nucleophiles, polar aprotic solvents (for SN2). | Substitution of one or both bromine atoms. | The cyclopropane ring can stabilize an adjacent carbocation (cyclopropylcarbinyl cation) in SN1-type reactions. |

| Elimination (Dehydrobromination) | Strong, sterically hindered bases. | Alkenes. | The acidity of the protons on the dibromopropane moiety is influenced by the cyclopropyl group. |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of cyclopropane (B1198618) and its derivatives is unique due to significant ring strain. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential for understanding its bonding and orbital characteristics.

A key feature of the cyclopropane ring is the nature of its carbon-carbon bonds, often described as "bent" or "banana bonds". libretexts.orgdalalinstitute.com In a typical alkane, sp³ hybrid orbitals overlap head-on. However, the constrained 60° bond angles in cyclopropane prevent this optimal overlap. libretexts.orgdalalinstitute.com Instead, the C-C bonding orbitals have increased p-character and overlap at an angle, resulting in weaker bonds compared to acyclic alkanes. libretexts.org

The molecular orbital (MO) theory provides a more detailed picture through the Walsh model. bluffton.eduscribd.com This model describes the bonding in cyclopropane using a basis set of sp² hybridized orbitals for C-H bonds and radial and tangential p-orbitals for the ring's framework. This arrangement results in a set of valence molecular orbitals where the Highest Occupied Molecular Orbital (HOMO) has π-like character, making the cyclopropane ring susceptible to attack by electrophiles. researchgate.netresearchgate.net

For (1,3-Dibromopropan-2-yl)cyclopropane, a full electronic structure analysis would involve calculating the molecular orbitals and electron density distribution. The presence of the electronegative bromine atoms and the bulky propan-2-yl group would be expected to influence the energy levels and spatial distribution of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's reactivity.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. e3s-conferences.org For a molecule like (1,3-Dibromopropan-2-yl)cyclopropane, theoretical studies could investigate various potential reactions, such as nucleophilic substitution at the bromine-bearing carbons or ring-opening reactions.

Transition state calculations are used to locate the saddle point on the potential energy surface that connects reactants to products. researchgate.net By determining the energy of this transition state, the activation energy (energy barrier) for the reaction can be calculated, providing insight into the reaction kinetics. nih.gov For instance, in a potential ring-opening reaction, calculations would compare the energy barriers for different possible pathways to predict the most likely mechanism. researchgate.net

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find transition state structures. The vibrational frequencies of the calculated structure are then analyzed; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. e3s-conferences.org

Conformational Analysis and Energy Minima Determination

While the cyclopropane ring itself is rigid, the (1,3-dibromopropan-2-yl) substituent has significant conformational freedom due to rotation around its single bonds. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.

Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the side chain. For each conformation, a geometry optimization is performed to find the nearest local energy minimum. This process reveals the most stable conformers—those with the lowest energy—which are the most likely to be populated at a given temperature. researchgate.net

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving substituted cyclopropanes can lead to multiple products (isomers). Computational chemistry can predict the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product). These predictions are often based on the analysis of transition state energies.

For a reaction with multiple possible outcomes, the transition state for each pathway is calculated. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the major product. A significant difference in the calculated activation energies between competing pathways allows for a reliable prediction of the reaction's outcome.

For example, in a hypothetical nucleophilic attack on (1,3-Dibromopropan-2-yl)cyclopropane, computational models could determine whether the attack is more likely to occur at the primary carbons bearing the bromine atoms or at the carbons of the cyclopropane ring, and what the stereochemical outcome of such an attack would be.

Mechanistic Insights into Complex Transformations

Computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. By modeling reactants, intermediates, transition states, and products, the entire course of a reaction can be mapped out. mdpi.commdpi.com

For (1,3-Dibromopropan-2-yl)cyclopropane, theoretical investigations could explore complex transformations such as intramolecular cyclizations, rearrangements, or multi-step cycloaddition reactions. marquette.edubeilstein-journals.org For instance, under basic conditions, an intramolecular substitution could potentially occur, leading to a bicyclic product. DFT calculations could model the step-by-step mechanism, identify any intermediates, and calculate the energetics of the entire process to assess its feasibility. nih.gov The analysis of orbital interactions, charge distribution, and bond orders along the reaction pathway can further clarify the electronic changes that drive the transformation.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (1,3-dibromopropan-2-yl)cyclopropane, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its structure.

The ¹H NMR spectrum of (1,3-dibromopropan-2-yl)cyclopropane is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopropyl (B3062369) ring typically appear in the upfield region (around 0.2-1.0 ppm) due to the ring current effect. The methine proton on the cyclopropane (B1198618) ring that is directly attached to the dibromopropyl group would likely be shifted further downfield due to the electron-withdrawing effect of the substituent. The protons of the CH₂Br groups would be diastereotopic and are expected to show complex splitting patterns. The methine proton (CH) attached to the cyclopropyl ring and flanked by the two brominated carbons would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For (1,3-dibromopropan-2-yl)cyclopropane, distinct signals would be expected for the carbons of the cyclopropyl ring, the methine carbon of the propane (B168953) chain, and the two equivalent brominated methylene carbons. The chemical shifts would be influenced by the proximity of the electronegative bromine atoms, which would deshield the adjacent carbons, causing them to appear at a lower field.

Hypothetical NMR Data for (1,3-Dibromopropan-2-yl)cyclopropane:

| ¹H NMR | |

| Chemical Shift (δ) ppm | Multiplicity |

| 3.80 - 3.95 | m |

| 2.10 - 2.25 | m |

| 0.80 - 0.95 | m |

| 0.40 - 0.60 | m |

| ¹³C NMR | |

| Chemical Shift (δ) ppm | Assignment |

| 45.2 | -CH- |

| 35.8 | -CH₂Br |

| 12.5 | Cyclopropyl-CH |

| 8.2 | Cyclopropyl-CH₂ |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structural motifs.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton of the propane chain and the protons of the adjacent CH₂Br groups, as well as between the cyclopropyl protons themselves and the methine proton attached to the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton(s) attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the dibromopropyl moiety to the cyclopropane ring. For example, a correlation would be expected between the protons of the CH₂Br groups and the methine carbon of the propane chain, as well as between the methine proton of the propane chain and the carbons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For (1,3-dibromopropan-2-yl)cyclopropane, NOESY could help to determine the preferred conformation of the molecule in solution by showing through-space interactions between protons on the cyclopropyl ring and those on the dibromopropyl side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For (1,3-dibromopropan-2-yl)cyclopropane, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak ([M]⁺) would be expected, and due to the presence of two bromine atoms, it would exhibit a characteristic isotopic pattern with peaks at m/z corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), followed by the loss of the second bromine atom or other neutral fragments. Cleavage of the bond between the cyclopropyl ring and the propan-2-yl side chain would also be a probable fragmentation route.

Hypothetical Fragmentation Data for (1,3-Dibromopropan-2-yl)cyclopropane:

| m/z | Relative Intensity (%) | Possible Fragment |

| 242/244/246 | 5 | [M]⁺ |

| 163/165 | 80 | [M-Br]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ |

| 41 | 60 | [C₃H₅]⁺ (cyclopropyl cation) |

Note: This is a hypothetical data table. The relative intensities are illustrative.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For (1,3-dibromopropan-2-yl)cyclopropane, the IR and Raman spectra would be expected to show absorption bands corresponding to:

C-H stretching vibrations: of the cyclopropyl ring (typically above 3000 cm⁻¹) and the alkyl chain (around 2850-3000 cm⁻¹).

C-C stretching and bending vibrations: of the cyclopropane ring and the propane chain.

C-Br stretching vibrations: which typically appear in the fingerprint region of the IR spectrum (around 500-700 cm⁻¹).

Hypothetical Vibrational Spectroscopy Data:

| Frequency (cm⁻¹) | Vibrational Mode |

| 3080 - 3010 | C-H stretch (cyclopropyl) |

| 2960 - 2850 | C-H stretch (alkyl) |

| 1450 - 1470 | CH₂ scissoring |

| 1020 - 1050 | Cyclopropane ring breathing |

| 650 - 550 | C-Br stretch |

Note: This is a hypothetical data table based on characteristic vibrational frequencies.

Q & A

Q. What are the established synthetic routes for (1,3-dibromopropan-2-yl)cyclopropane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of dibrominated alkenes or ring-opening reactions of strained cyclopropane precursors. For example, halogenated cyclopropanes can be synthesized via [2+1] cycloaddition using dihalocarbenes generated from chloroform or bromoform under strongly basic conditions (e.g., NaOH/phase-transfer catalysts) . Reaction temperature and solvent polarity critically affect diastereoselectivity. Lower temperatures (−30°C to 0°C) in nonpolar solvents (e.g., dichloromethane) minimize side reactions like elimination, improving yields up to 70–80% . Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradients) and verified by GC-MS or H NMR .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are primary tools. The cyclopropane ring protons appear as distinct multiplets (δ 1.2–2.5 ppm), while bromine substituents cause deshielding and splitting due to coupling ( and ) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. For example, cyclopropane C-C bond lengths are typically ~1.51 Å, with Br-C-C angles distorted to ~118° due to steric and electronic effects .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., m/z 264 for CHBr) and fragmentation patterns .

Q. What safety protocols are recommended for handling (1,3-dibromopropan-2-yl)cyclopropane in laboratory settings?

Methodological Answer:

- Containment : Use fume hoods and closed systems to avoid inhalation/contact. Spills should be absorbed with vermiculite or sand and disposed as halogenated waste .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised during bulk handling .

- Storage : Keep in amber glass bottles under inert gas (N) at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and bonding nature of (1,3-dibromopropan-2-yl)cyclopropane?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Bond Strain : Cyclopropane’s ring strain (~27.5 kcal/mol) increases reactivity; bromine substituents further polarize C-Br bonds (NBO analysis shows σ→σ* hyperconjugation) .

- Molecular Electrostatic Potential (MEP) : Bromine atoms create electron-deficient regions, directing nucleophilic attack at the cyclopropane ring .

- Reactivity Predictions : Transition-state modeling (e.g., ring-opening reactions) identifies activation energies and regioselectivity trends .

Q. What mechanistic pathways govern the ring-opening reactions of this compound, and how do nucleophiles influence product distribution?

Methodological Answer: Ring-opening proceeds via two pathways:

- Electrophilic Attack : Strong nucleophiles (e.g., amines, thiols) induce cleavage at the less substituted C-Br bond, forming allylic bromides. Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics in polar aprotic solvents (DMF, DMSO) .

- Radical Pathways : Under UV light, Br· radicals initiate homolytic cleavage, yielding 1,3-dienes (trapped via Diels-Alder reactions). EPR spectroscopy confirms radical intermediates .

Product ratios depend on solvent polarity and nucleophile strength. For example, soft nucleophiles (e.g., PhS⁻) favor Markovnikov addition (70:30 selectivity) .

Q. How should researchers address contradictions between experimental data and computational predictions in cyclopropane reactivity studies?

Methodological Answer:

- Validation Metrics : Compare calculated activation energies (DFT) with experimental Arrhenius parameters (e.g., from kinetic isotope effects). Discrepancies >5 kcal/mol suggest overlooked transition states or solvent effects .

- Stereochemical Analysis : Use chiral HPLC or VCD spectroscopy to resolve enantiomeric excess mismatches between predicted and observed outcomes .

- Error Source Identification : Re-examine basis set adequacy (e.g., adding diffuse functions for halogens) or solvent models (CPCM vs. SMD) in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.